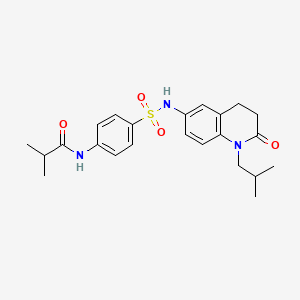

N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves cyclocondensation reactions, where key precursors undergo a reaction in the presence of specific reagents like phosphoryl chloride to form the desired molecular structures. For example, Okmanov et al. (2019) describe the synthesis of a molecular salt from a tetrahydroquinoline derivative, showcasing the complexity and specificity of the synthetic processes involved in obtaining these compounds (Okmanov et al., 2019).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by specific conformations and bonding patterns. Studies such as those by Yao et al. (2006) have elucidated the crystal structures of these molecules, providing insights into their three-dimensional configurations and the interactions that stabilize their structures (Yao et al., 2006).

Chemical Reactions and Properties

Tetrahydroquinoline compounds undergo various chemical reactions, leading to the formation of new derivatives with distinct properties. For instance, Zaki et al. (2017) describe the acetylation and nucleophilic substitution reactions that produce a range of heterocyclic compounds from a tetrahydroquinoline derivative, highlighting the chemical versatility of these molecules (Zaki et al., 2017).

科学的研究の応用

Synthetic Chemistry Applications

Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone Compounds : The acetylation of specific amino-tetrahydrothienoisoquinoline derivatives led to the formation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds, through nucleophilic substitution reactions, facilitated the synthesis of substituted pyrimidinone compounds. This process exemplifies the utility of such structures in diversifying heterocyclic chemistry and exploring potential pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Organocatalytic Enantioselective Reactions : The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines was achieved through organocatalytic enantioselective Pictet-Spengler reactions, indicating the role of specific isoquinoline derivatives in asymmetric synthesis. Such methodologies are crucial for the production of enantiomerically pure compounds, which have significant implications in drug development and chemical biology (E. Mons, M. Wanner, S. Ingemann, J. V. van Maarseveen, H. Hiemstra, 2014).

Pharmacological Applications

Inhibition of Tubulin Polymerization : Methoxy-substituted 2-phenylindole derivatives, structurally similar to the queried compound, were explored for their ability to inhibit tubulin polymerization, a critical process in cell division and a target for anticancer drugs. Such studies highlight the potential of isoquinoline derivatives in the development of novel chemotherapeutic agents (R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, 1998).

Selective Inhibition of Monoamine Oxidase B : Isoquinoline derivatives have been studied for their selective and reversible inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. This research is indicative of the therapeutic potential of isoquinoline derivatives in treating emotional and neurodegenerative disorders (T. B. Sampaio, J. T. da Rocha, M. Prigol, R. A. Saraiva, Pablo Froner Nogara, A. Stein, J. Rocha, G. Zeni, C. W. Nogueira, 2016).

特性

IUPAC Name |

2-methyl-N-[4-[[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-15(2)14-26-21-11-8-19(13-17(21)5-12-22(26)27)25-31(29,30)20-9-6-18(7-10-20)24-23(28)16(3)4/h6-11,13,15-16,25H,5,12,14H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXGECYWNKWUIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)